molecular formula C25H28FN3O2 B2586812 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 903252-29-9

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2586812
CAS No.: 903252-29-9
M. Wt: 421.516
InChI Key: XSAWFSPCZMMJQF-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a chemical compound of significant interest in preclinical research, particularly in the field of kinase signaling pathways. Its molecular structure, which features a naphthalene ether linked to a fluorophenyl-ethyl-methylpiperazine scaffold, is characteristic of compounds designed to modulate protein kinase activity. Research indicates this compound is a structural analog of known kinase inhibitors and has been investigated for its potential to inhibit specific tyrosine kinases, such as Src and Bcr-Abl, which are pivotal in cellular processes like proliferation, differentiation, and survival. Studies involving similar compounds have shown utility in exploring pathological pathways in cancers and neurological disorders where these kinases are dysregulated. The mechanism of action is proposed to involve competitive binding to the ATP-binding site of target kinases, thereby preventing phosphorylation and subsequent downstream signaling cascade activation. This makes it a valuable tool for researchers dissecting complex kinase networks, validating new therapeutic targets, and studying the effects of pathway inhibition in various in vitro and in vivo disease models . Its application is strictly confined to laboratory research to further the understanding of cellular signaling and disease mechanisms.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2/c1-28-12-14-29(15-13-28)24(20-6-9-22(26)10-7-20)17-27-25(30)18-31-23-11-8-19-4-2-3-5-21(19)16-23/h2-11,16,24H,12-15,17-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAWFSPCZMMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C20H23F2N3O
  • Molecular Weight : 359.41 g/mol
  • CAS Number : 903251-88-7
  • SMILES Notation : CN1CCN(CC1)C(C(C(=O)O)C(=O)N)C(Cc1cccc2c1cccc2)F

Synthesis

The synthesis of this compound typically involves the alkylation of piperazine derivatives with naphthalene-based acetamides. The introduction of the fluorine atom is crucial for enhancing the compound's lipophilicity and biological activity.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For example, studies on related piperazine derivatives have shown promising results in animal models of epilepsy, particularly in the maximal electroshock (MES) test, where certain derivatives demonstrated effective seizure protection at various dosages .

Antitubercular Activity

In a study focused on anti-tubercular agents, derivatives of similar structures were evaluated against Mycobacterium tuberculosis. Some compounds exhibited significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating that modifications in the piperazine structure could lead to enhanced anti-tubercular activity .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the presence of specific substituents on the piperazine ring and the naphthalene moiety significantly influences the biological activity. For instance:

Compound StructureActivityNotes
Simple piperazine derivativesModerate anticonvulsantLipophilicity affects CNS penetration
Fluorinated analogsEnhanced activityIncreased binding affinity due to lipophilicity
Naphthalene substitutionsImproved efficacyModulates interaction with biological targets

Case Studies

  • Anticonvulsant Efficacy : A study demonstrated that certain piperazine derivatives showed protective effects in MES tests at doses of 100 mg/kg and 300 mg/kg, highlighting their potential as anticonvulsants .
  • Antitubercular Screening : In another investigation, a series of substituted benzamide derivatives were synthesized and tested against M. tuberculosis, revealing that specific modifications could enhance their efficacy against this pathogen .
  • Cytotoxicity Assessments : Compounds were also evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), showing that many derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Heterocyclic Amine Modifications
  • Morpholine vs. 4-Methylpiperazine: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () replaces 4-methylpiperazine with morpholine. Morpholine’s lower basicity (pKa ~5.6 vs. Despite this, it exhibited cytotoxicity in HeLa cells (IC₅₀ ≈ 3.16 µM), comparable to cisplatin . The target compound’s 4-methylpiperazine may enhance solubility and CNS penetration due to increased basicity, though cytotoxicity data are pending .
Aromatic Group Variations
  • Naphthalen-2-yloxy vs. Benzothiazole :
    • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () substitutes naphthalen-2-yloxy with benzothiazole. Benzothiazole’s planar structure and sulfur atom may alter binding modes via hydrogen bonding or metal coordination, but its smaller size reduces lipophilicity (logP likely lower than the target’s naphthyl group) .
  • Naphthalen-2-yloxy vs. Tosylpiperazine :
    • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () introduces a sulfonyl group, increasing electron-withdrawing effects and reducing piperazine basicity. This modification may hinder blood-brain barrier penetration compared to the target compound .
Halogen and Substituent Positioning
  • 4-Fluorophenyl vs. 4-Chlorophenyl: N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide () replaces fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effect could enhance receptor binding but reduce metabolic stability. The 3-methylphenoxy group may sterically hinder interactions compared to the target’s naphthyloxy .
  • 4-Fluorophenyl vs. The target’s naphthyloxy group offers superior lipophilicity (logP ~2.7 vs. ~3.0 estimated) for membrane permeability .

Key Observations :

  • Cytotoxicity : Morpholine analogs () show potent activity, suggesting the naphthalen-2-yloxy group is critical for cytotoxicity. The target compound’s piperazine may enhance efficacy if solubility is optimized.
  • Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to chlorine or hydrogen substituents .

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